REACTION_CXSMILES
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C([O-])(O)=O.[Na+].CCCCCCC.C(Cl)Cl.Cl.[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:18][CH2:19][CH3:20]>O>[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)[CH2:18][CH2:19][CH3:20] |f:0.1,4.5|
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Name
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phenylglycine butyl ester hydrochloride
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Quantity
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12.2 g
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Type
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reactant
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Smiles
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Cl.C(CCC)OC(CNC1=CC=CC=C1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C(CCC)OC(CNC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |